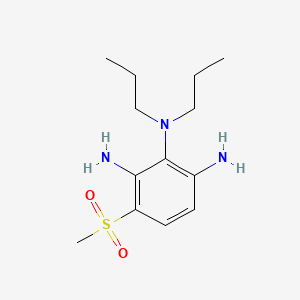
4-(Methylsulfonyl)-N2,N2-dipropyl-1,2,3-benzenetriamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Methylsulfonyl)-N2,N2-dipropyl-1,2,3-benzenetriamine is an organic compound that features a benzene ring substituted with a methylsulfonyl group and two propylamine groups
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of a Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(Methylsulfonyl)-N2,N2-dipropyl-1,2,3-benzenetriamine can undergo various types of chemical reactions, including:
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The nitro groups on the benzene ring can be reduced to amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methylsulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane.
Major Products Formed
The major products formed from these reactions include sulfone derivatives, amine derivatives, and substituted benzene compounds, depending on the specific reaction and reagents used.
Scientific Research Applications
4-(Methylsulfonyl)-N2,N2-dipropyl-1,2,3-benzenetriamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(Methylsulfonyl)-N2,N2-dipropyl-1,2,3-benzenetriamine involves its interaction with specific molecular targets and pathways. For instance, as a COX-2 inhibitor, it selectively inhibits the COX-2 enzyme, preventing the production of prostaglandins from arachidonic acid . This inhibition reduces inflammation and pain, making it a potential candidate for anti-inflammatory drugs.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzenesulfonyl derivatives and thiazole derivatives, such as N-(thiazol-2-yl)benzenesulfonamides and 2,4-disubstituted thiazoles .
Uniqueness
4-(Methylsulfonyl)-N2,N2-dipropyl-1,2,3-benzenetriamine is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties. Its ability to selectively inhibit COX-2 sets it apart from other similar compounds, making it a valuable compound for further research and development.
Properties
CAS No. |
27629-21-6 |
|---|---|
Molecular Formula |
C13H23N3O2S |
Molecular Weight |
285.41 g/mol |
IUPAC Name |
4-methylsulfonyl-2-N,2-N-dipropylbenzene-1,2,3-triamine |
InChI |
InChI=1S/C13H23N3O2S/c1-4-8-16(9-5-2)13-10(14)6-7-11(12(13)15)19(3,17)18/h6-7H,4-5,8-9,14-15H2,1-3H3 |
InChI Key |
IIVFPZFFBOKNBX-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(CCC)C1=C(C=CC(=C1N)S(=O)(=O)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















